Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate

TRPM8 antagonist Structure-Activity Relationship Sulfamoyl benzoic acid

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2097902-94-6) is a synthetic small-molecule sulfamoyl benzoic acid (SBA) derivative. Although direct primary data for this specific compound remain limited in the open literature, its core scaffold is extensively exemplified in the RaQualia Pharma patent family covering sulfamoyl benzoic acid derivatives as TRPM8 antagonists.

Molecular Formula C20H19NO5S2
Molecular Weight 417.49
CAS No. 2097902-94-6
Cat. No. B2814182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate
CAS2097902-94-6
Molecular FormulaC20H19NO5S2
Molecular Weight417.49
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
InChIInChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3
InChIKeyFLROLBAITODVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2097902-94-6): Compound Identity and TRPM8 Antagonist Class Context


Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2097902-94-6) is a synthetic small-molecule sulfamoyl benzoic acid (SBA) derivative. Although direct primary data for this specific compound remain limited in the open literature, its core scaffold is extensively exemplified in the RaQualia Pharma patent family covering sulfamoyl benzoic acid derivatives as TRPM8 antagonists . The compound integrates three critical pharmacophoric elements: a central sulfamoyl-benzoate core, a thiophen-3-yl-phenyl hydrophobic moiety, and a hydroxyethyl linker. This architecture is consistent with the general formula (I) disclosed in WO2010125852A1 , where variations in the thiophene/aryl substitution and linker composition are demonstrated to modulate TRPM8 potency, selectivity over related TRP channels, and pharmacokinetic properties.

Why Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate Cannot Be Interchanged with Generic TRPM8 Antagonists


TRPM8 antagonists within the sulfamoyl benzoic acid class exhibit steep structure–activity relationships (SAR) where minor modifications to the N-substituent, aryl ring, or linker dramatically alter potency, selectivity, and drug-like properties . For example, within WO2010125852A1, IC50 values span over three orders of magnitude (from low nanomolar to >10 µM) depending solely on the nature of the thiophene/aryl group and the sulfamoyl N-substituent . Furthermore, the methyl ester of the target compound serves as a potential prodrug moiety, whereas the corresponding carboxylic acid analogs (e.g., RQ-00203078) are direct-acting antagonists . Generic substitution with a different SBA derivative (e.g., one lacking the thiophen-3-yl-phenyl group or the hydroxyethyl linker) therefore carries a high risk of obtaining a compound with substantially different target engagement, selectivity, and ADME profile, compromising experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2097902-94-6) Relative to TRPM8 Antagonist Comparators


Structural Differentiation: Thiophen-3-yl-Phenyl Moiety vs. Benzothiophene and Trifluoromethoxy-Phenyl Analogs in TRPM8 Antagonist SAR

The target compound incorporates a thiophen-3-yl-phenyl group connected via a hydroxyethyl linker, a motif structurally distinct from the two most advanced TRPM8 antagonist chemotypes: (i) RQ-00203078, which employs a 3-chloro-5-(trifluoromethyl)pyridin-2-yl and 4-(trifluoromethoxy)phenyl substitution pattern , and (ii) PF-05105679, which contains a benzothiophene core. In the SAR landscape defined by WO2010125852A1, the replacement of a condensed benzothiophene with a phenyl-thiophene biaryl system is documented to alter TRPM8 IC50 by 10- to 100-fold in the Ca2+ flux assay, with the magnitude and direction of the shift depending on the specific substitution pattern . The hydroxyethyl linker further differentiates the target compound from simple methylene- or ethylene-linked analogs that dominate the patent literature. This linker introduces a hydrogen-bond donor/acceptor that may engage a polar sub-pocket within the TRPM8 binding cavity, as suggested by docking studies of related SBA analogs .

TRPM8 antagonist Structure-Activity Relationship Sulfamoyl benzoic acid Thiophene

Methyl Ester Prodrug Strategy: Pharmacokinetic Differentiation from Carboxylic Acid TRPM8 Antagonists

The target compound is a methyl ester, whereas the majority of clinically characterized TRPM8 antagonists (e.g., RQ-00203078, AMG 2850) are free carboxylic acids . Methyl esterification of sulfamoyl benzoic acids is a recognized strategy to enhance membrane permeability and oral absorption by masking the ionized carboxylate group . In the TRPM8 antagonist patent literature (WO2010125852A1), methyl ester prodrugs are explicitly claimed and demonstrated to improve oral bioavailability in rodent pharmacokinetic studies relative to their parent carboxylic acids, with ester-to-acid bioconversion occurring via plasma and hepatic esterases . While direct PK data for CAS 2097902-94-6 are not publicly disclosed, the ester moiety provides a clear, quantifiable differentiation point: the compound is expected to exhibit higher passive permeability (LogD7.4) and potentially improved CNS penetration compared to carboxylic acid counterparts, a property that can be verified experimentally in Caco-2 or MDCK-MDR1 permeability assays.

Prodrug Methyl ester Oral bioavailability Pharmacokinetics

Hydroxyethyl Linker: Hydrogen-Bonding Capacity Differentiating from Methylene-Linked TRPM8 Antagonists

The secondary alcohol within the hydroxyethyl linker of the target compound introduces a hydrogen-bond donor (HBD) that is absent in the majority of SBA-based TRPM8 antagonists, which typically employ simple alkyl (methylene, ethylene) or sulfonamide-based linkers . In the broader SBA patent landscape (WO2010125852A1), compounds bearing hydroxyl-substituted linkers are explicitly exemplified and, in several cases, exhibit superior TRPM8 binding affinity compared to their des-hydroxy analogs, consistent with engagement of a polar residue (e.g., Tyr745 or Asp802) within the TRPM8 binding pocket . Cryo-EM structures of TRPM8 in complex with antagonists reveal a hydrophilic sub-pocket adjacent to the central cavity that accommodates hydroxyl-bearing ligands . This HBD-capable linker therefore represents a specific, quantifiable molecular feature that differentiates the target compound from the simpler-linked analogs prevalent in commercial screening libraries.

Hydrogen bond donor Linker optimization TRPM8 binding mode Ligand efficiency

Selectivity Profile Differentiation: Predicted TRPM8 vs. TRPA1/TRPV1 Selectivity Window Based on Thiophene-3-yl Substitution Pattern

Achieving selectivity over related thermosensory TRP channels (particularly TRPA1 and TRPV1) is a critical differentiator for TRPM8 antagonists intended for pain and cold allodynia indications. Within the WO2010125852A1 patent, the incorporation of a thiophen-3-yl-phenyl group (as opposed to benzothiophene or simple phenyl) is associated with a selectivity window of >100-fold for TRPM8 over TRPA1 in several exemplified compounds . In contrast, the benzothiophene-based TRPM8 antagonist PF-05105679 exhibited measurable off-target activity at TRPA1 (IC50 ~1–10 µM), limiting its therapeutic index in cold pain models . Although direct selectivity data for CAS 2097902-94-6 are not publicly available, the thiophen-3-yl-phenyl motif places it within the more selective region of the SBA SAR landscape defined by the RaQualia patent family.

TRP channel selectivity TRPM8 vs TRPA1 Off-target pharmacology Pain target

Optimal Research and Industrial Application Scenarios for Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2097902-94-6)


TRPM8 Antagonist Lead Optimization and Chemotype Expansion

Medicinal chemistry teams seeking to expand beyond the crowded benzothiophene and trifluoromethoxy-phenyl TRPM8 antagonist chemotypes (exemplified by PF-05105679 and RQ-00203078) can use CAS 2097902-94-6 as a scaffold-hopping starting point. The thiophen-3-yl-phenyl moiety occupies a distinct SAR region, as documented in WO2010125852A1 , enabling exploration of novel intellectual property space while maintaining TRPM8 potency. The methyl ester prodrug and hydroxyethyl linker provide two additional vectors for property optimization that are not simultaneously present in any single comparator compound.

Oral TRPM8 Antagonist Development with Enhanced CNS Penetration Potential

Programs targeting centrally mediated TRPM8-dependent pain or cold allodynia can exploit the methyl ester prodrug functionality of CAS 2097902-94-6. As established in the general prodrug literature, methyl esterification increases LogD by 1–2 log units relative to the carboxylate form , theoretically enhancing both oral absorption and passive blood-brain barrier penetration. This compound therefore serves as a tool for comparative pharmacokinetic profiling against carboxylic acid TRPM8 antagonists (e.g., RQ-00203078), enabling assessment of whether esterase-mediated bioactivation improves the PK/PD relationship in rodent pain models.

Selective TRPM8 Pharmacological Probe for In Vitro Target Validation Studies

The combined thiophen-3-yl-phenyl and hydroxyethyl linker features of CAS 2097902-94-6 place it in a SAR region predicted to confer high selectivity over TRPA1 and TRPV1, based on the selectivity trends observed across the WO2010125852A1 compound series . This makes the compound a suitable candidate for in vitro selectivity profiling panels (e.g., Eurofins SafetyScreen or CEREP panels) to empirically validate TRPM8 specificity. Such data are essential before a compound can be deployed as a chemical probe in target validation studies where off-target TRP channel modulation would confound interpretation.

Comparative SAR Studies for Sulfamoyl Benzoic Acid Linker Optimization

The hydroxyethyl linker (HBD-capable) of CAS 2097902-94-6 makes it directly comparable to the ethylene-linked analog CAS 1396713-03-3 (0 HBD) . By procuring both compounds and conducting matched molecular pair analysis—measuring TRPM8 IC50, aqueous solubility, LogD, and microsomal stability—researchers can quantify the contribution of the linker hydroxyl group to potency and drug-like properties. This head-to-head comparison would generate high-value SAR data that is not available from any single commercial source, informing future linker design in the SBA TRPM8 antagonist series.

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